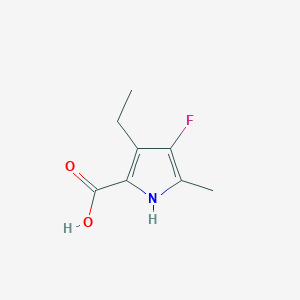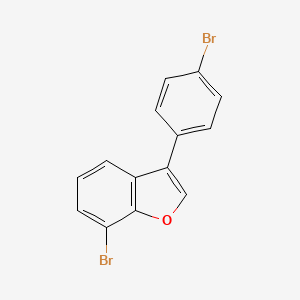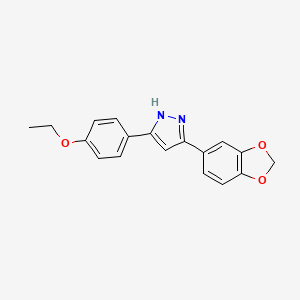
3-(2H-1,3-Benzodioxol-5-yl)-5-(4-ethoxyphenyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzo[d][1,3]dioxol-5-yl)-5-(4-ethoxyphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a benzo[d][1,3]dioxole moiety and an ethoxyphenyl group attached to a pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-5-(4-ethoxyphenyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be appropriately substituted to introduce the benzo[d][1,3]dioxole and ethoxyphenyl groups.
Cyclization: The intermediate formed in the first step undergoes cyclization to form the pyrazole ring.
Functional Group Introduction: The benzo[d][1,3]dioxole and ethoxyphenyl groups are introduced through appropriate substitution reactions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-yl)-5-(4-ethoxyphenyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and nitrating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-(Benzo[d][1,3]dioxol-5-yl)-5-(4-ethoxyphenyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Material Science: The unique structural features of this compound make it a candidate for use in organic electronics and photonics.
Biological Research: It is used as a probe to study various biological processes and pathways.
Mecanismo De Acción
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-5-(4-ethoxyphenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole and ethoxyphenyl groups may enhance binding affinity and specificity to these targets.
Comparación Con Compuestos Similares
Similar Compounds
3-(Benzo[d][1,3]dioxol-5-yl)-5-phenyl-1H-pyrazole: Lacks the ethoxy group, which may affect its pharmacological properties.
3-(Benzo[d][1,3]dioxol-5-yl)-5-(4-methoxyphenyl)-1H-pyrazole: Contains a methoxy group instead of an ethoxy group, which may influence its reactivity and biological activity.
Uniqueness
The presence of both the benzo[d][1,3]dioxole and ethoxyphenyl groups in 3-(Benzo[d][1,3]dioxol-5-yl)-5-(4-ethoxyphenyl)-1H-pyrazole imparts unique chemical and biological properties. These structural features may enhance its stability, reactivity, and interaction with biological targets compared to similar compounds.
Propiedades
Número CAS |
651717-34-9 |
|---|---|
Fórmula molecular |
C18H16N2O3 |
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
3-(1,3-benzodioxol-5-yl)-5-(4-ethoxyphenyl)-1H-pyrazole |
InChI |
InChI=1S/C18H16N2O3/c1-2-21-14-6-3-12(4-7-14)15-10-16(20-19-15)13-5-8-17-18(9-13)23-11-22-17/h3-10H,2,11H2,1H3,(H,19,20) |
Clave InChI |
BKCRPRCPJZNVDA-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=CC(=NN2)C3=CC4=C(C=C3)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



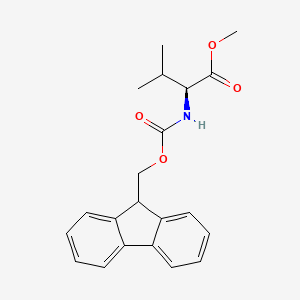


![2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12889125.png)
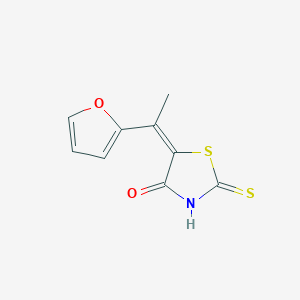
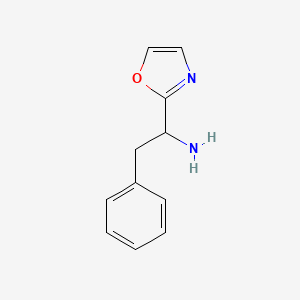
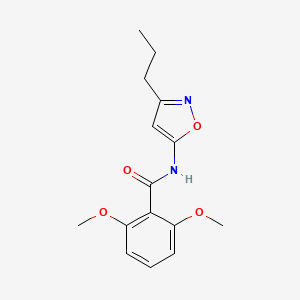
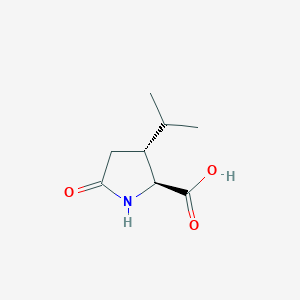
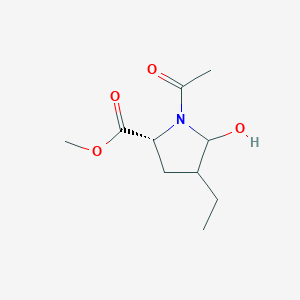
![2-(Diphenylphosphanyl)-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B12889156.png)

